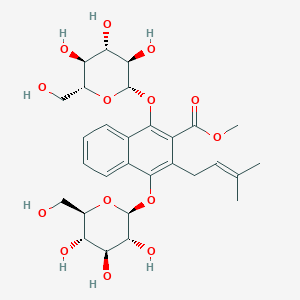
1,7-Dimethoxy-2,3-methylenedioxyxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dimethoxy-2,3-methylenedioxyxanthone is a xanthone isolated from the roots of Polygala tenuifolia . It belongs to the chemical family of xanthones and has a molecular formula of C16H12O6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a xanthone core, which is a dibenzo-γ-pyrone scaffold, with methoxy groups at the 1 and 7 positions and a methylenedioxy group at the 2,3 positions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.26288 . The compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The storage condition is 2-8℃ .Applications De Recherche Scientifique
Antioxidation and Vasodilatation Activities : Xanthones, including compounds similar to 1,7-Dimethoxy-2,3-methylenedioxyxanthone, isolated from the roots of Polygala caudata, demonstrated significant antioxidation activities. These compounds scavenged H2O2 and reactive oxygen free radicals produced by macrophage respiratory bursts. Some also exhibited vasodilatation activity, relaxing contractions in rat thoracic aorta rings in a dose-dependent manner (Li-Lin Lin et al., 2005).
Erectile Dysfunction Treatment : A synthesized form of 1,7-Dimethoxy-2-hydroxyxanthone, structurally similar to this compound, showed potential in treating erectile dysfunction. The compound exhibited significant relaxation activity on rabbit Corpus cavernosum, indicating its therapeutic potential in this area (Wenjing Liu et al., 2013).
Cytotoxic Activity : Several xanthones, including those structurally related to this compound, isolated from various plants like Cratoxylum arborescens, showed moderate cytotoxic activity against certain cancer cell lines. This suggests a potential role in cancer research and treatment (Prasert Pattanaprateeb et al., 2005).
Propriétés
IUPAC Name |
8,11-dimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-18-8-3-4-10-9(5-8)14(17)13-11(22-10)6-12-15(16(13)19-2)21-7-20-12/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWFQTYRXZPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC4=C(C(=C3C2=O)OC)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



